

Ciprofloxacin hydrochloride monohydrate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ciprofloxacin hydrochloride monohydrate*

Cat. No.: *B1630511*

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An In-Depth Guide to the Molecular Characteristics of **Ciprofloxacin Hydrochloride Monohydrate**

This technical guide provides a detailed overview of the molecular weight and chemical formula of **ciprofloxacin hydrochloride monohydrate**, a broad-spectrum fluoroquinolone antibiotic. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for analytical, formulation, and research purposes.

Molecular Identity and Structure

Ciprofloxacin hydrochloride monohydrate is the hydrated hydrochloride salt of ciprofloxacin. The presence of both a hydrochloride salt and a water molecule of hydration is critical to its overall molecular weight and chemical properties.

Quantitative Molecular Data

The fundamental molecular characteristics of **ciprofloxacin hydrochloride monohydrate** are summarized in the table below. These values are essential for stoichiometric calculations, preparation of solutions, and analytical characterization.

Property	Value	Reference
Chemical Formula	$C_{17}H_{18}FN_3O_3 \cdot HCl \cdot H_2O$	[1][2]
Combined Formula	$C_{17}H_{21}ClFN_3O_4$	[3][4][5]
Molecular Weight	385.82 g/mol	[1][2][3][4]
Monoisotopic Mass	385.1204620 Da	[5]

Experimental Determination Protocols

The determination of the molecular formula and weight of a pharmaceutical compound like **ciprofloxacin hydrochloride monohydrate** involves rigorous analytical techniques. The following are standard methodologies employed for such characterization.

Protocol 1: Mass Spectrometry for Molecular Weight and Formula Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule.

Methodology:

- **Sample Preparation:** A dilute solution of **ciprofloxacin hydrochloride monohydrate** is prepared in a suitable solvent, such as a mixture of water and methanol, often with a small amount of formic acid to promote ionization.
- **Ionization:** The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.
- **Mass Analysis:** The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

- **Data Acquisition:** The analyzer measures the m/z of the ions. For the intact molecule, the most abundant ion observed would be the protonated molecule $[M+H]^+$, where M is the free base, ciprofloxacin.
- **Data Analysis:** The precise mass of the detected ion is used to calculate the monoisotopic mass of the neutral molecule. This experimental mass is then compared against theoretical masses calculated for potential chemical formulas using specialized software. A close match (typically within a few parts per million, ppm) confirms the elemental composition.

Protocol 2: Elemental Analysis for Formula Confirmation

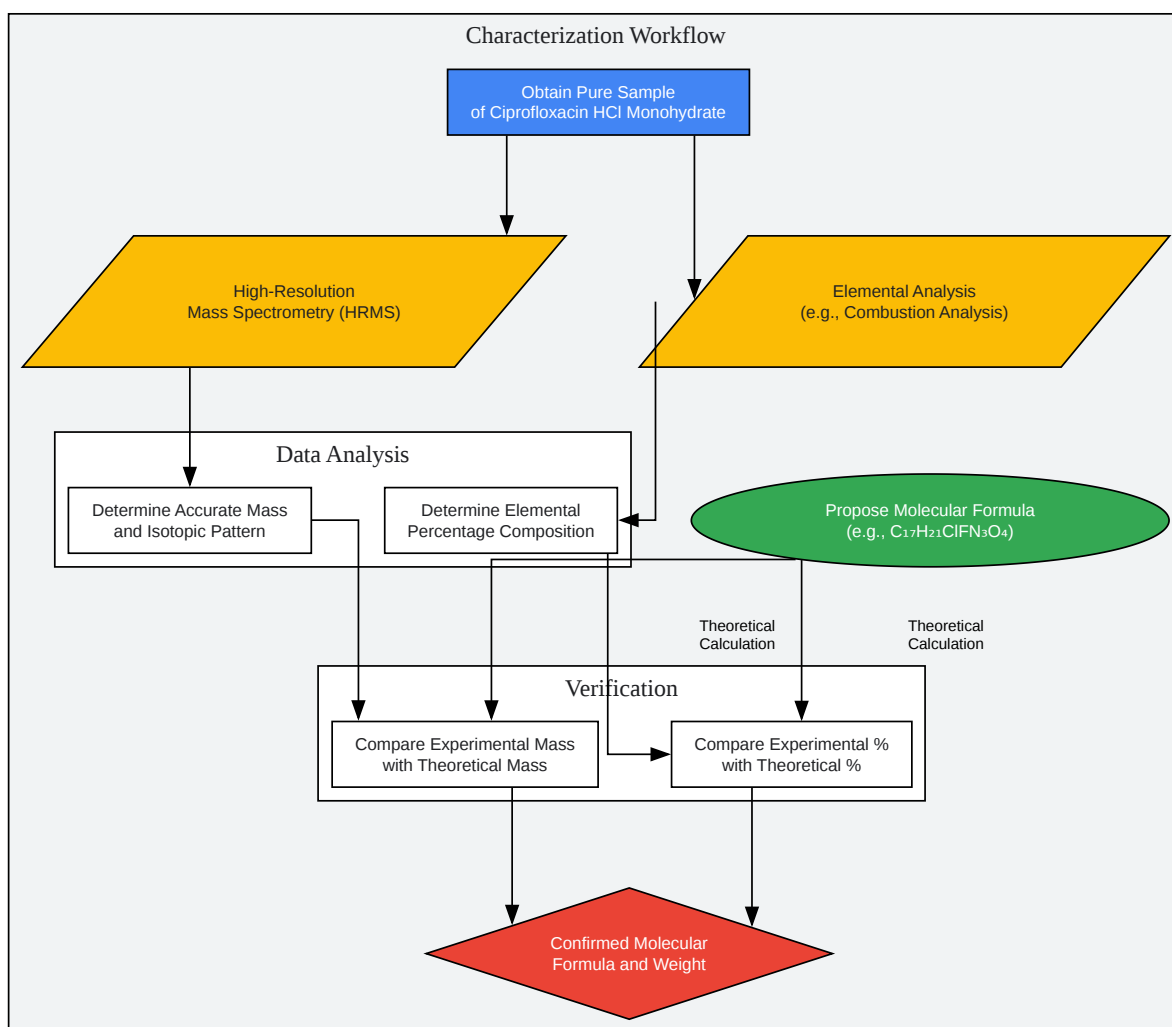
Elemental analysis provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to confirm the empirical and molecular formula.

Methodology:

- **Sample Preparation:** A precisely weighed amount of the dry **ciprofloxacin hydrochloride monohydrate** sample is required.
- **Combustion Analysis:** The sample is combusted in a furnace at high temperatures (typically around 1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO_2), hydrogen to water (H_2O), and nitrogen to nitrogen gas (N_2) or nitrogen oxides, which are subsequently reduced to N_2 .
- **Gas Detection and Quantification:** The combustion products are passed through a series of detectors (e.g., thermal conductivity or infrared detectors) that quantify the amounts of CO_2 , H_2O , and N_2 produced.
- **Halogen and Sulfur Analysis:** Chlorine content is typically determined by other methods, such as titration after combustion or ion chromatography.
- **Calculation:** The mass of each element is calculated from the masses of the combustion products. These masses are then used to determine the percentage of each element in the original sample. The resulting percentages are compared to the theoretical percentages calculated from the proposed molecular formula ($\text{C}_{17}\text{H}_{21}\text{ClFN}_3\text{O}_4$) to verify its accuracy.

Workflow for Molecular Characterization

The logical flow for identifying and confirming the molecular weight and formula of a pharmaceutical compound is illustrated below.



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Caption: Workflow for determining molecular formula and weight.

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- To cite this document: BenchChem. [Ciprofloxacin hydrochloride monohydrate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630511#ciprofloxacin-hydrochloride-monohydrate-molecular-weight-and-formula>]

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Phone: (601) 213-4426

Email: info@benchchem.com